Tba-ox

Catalog No.
S8421147
CAS No.
M.F
C80H183N5O18S4
M. Wt
1631.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tba-ox

Product Name

Tba-ox

IUPAC Name

hydrogen sulfate;hydroxy sulfate;tetrabutylazanium;sulfate

Molecular Formula

C80H183N5O18S4

Molecular Weight

1631.6 g/mol

InChI

InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5

InChI Key

IGMBKNUVZFAHJM-UHFFFAOYSA-I

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OOS(=O)(=O)[O-].OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-]

Tetrabutylammonium oxonate, commonly referred to as Tba-ox, is the tetrabutylammonium (TBA) salt of peroxymonosulfate. It functions as an organic-soluble, phase-transfer form of Oxone®, a potassium triple salt containing potassium peroxymonosulfate (KHSO₅).[1] Unlike its inorganic precursor, which is primarily soluble in water, Tba-ox exhibits high solubility in a wide range of common organic solvents, including dichloromethane (CH₂Cl₂), chloroform (CHCl₃), acetonitrile (CH₃CN), and acetone.[1] This key difference allows for the use of peroxymonosulfate as an oxidant in anhydrous, homogeneous organic reaction systems, overcoming a major limitation of conventional Oxone® chemistry.[1][2] The compound is typically prepared by an ion exchange reaction between Oxone® and a tetrabutylammonium salt, such as the bisulfate or bromide.[1]

Research Fit

Solubility profile Organic-soluble peroxymonosulfate source; compatible with anhydrous CH₂Cl₂, MeCN, EtOAc
Medium versatility Operates in strictly anhydrous conditions as well as aqueous media
Oxidation scope Reported chemoselective sulfide-to-sulfone, alcohol-to-carbonyl, and ring-contraction transformations

Direct substitution of Tba-ox with its inorganic precursor, Oxone®, is unfeasible for most organic synthesis applications due to fundamental solubility differences; Oxone® is virtually insoluble in common organic solvents where Tba-ox is highly soluble.[1] This insolubility necessitates the use of aqueous or biphasic systems for Oxone®, which can be incompatible with water-sensitive substrates and complicates product purification. Furthermore, simply using another tetrabutylammonium salt, such as tetrabutylammonium bromide (TBAB), in conjunction with Oxone® does not replicate the performance of pre-formed Tba-ox, as the efficiency of in-situ phase transfer can be lower and less reproducible.[3] The reactivity profile of Tba-ox is also distinct; for instance, in the oxidative cleavage of trans-stilbene, Tba-ox yields benzaldehyde, whereas Oxone® produces benzoic acid, demonstrating that the choice of oxidant directly dictates the product outcome.[1] This makes Tba-ox a specific reagent choice for achieving particular chemoselectivity, not just a generic organic-soluble oxidant.

Substitution Risk

Target reagent Tba-ox Soluble in organic media; enables anhydrous oxidation workflows.
Common substitute Oxone (inorganic salt) Insoluble in non-aqueous solvents; requires aqueous or biphasic conditions that may cleave acid-labile groups.
Target reagent Tba-ox Reported exclusive thiadiazole formation (96% yield) in ring contraction.
Alternative oxidants m-CPBA / DMDO Often produce complex mixtures in sensitive ring contractions; product distribution may require additional purification.
Target reagent Tba-ox High and defined active oxygen content supports precise stoichiometric control.
Commercial oxidant Generic peroxymonosulfate salts Variable active oxygen and triple-salt composition may introduce reproducibility challenges.

Superior Solubility in Organic Solvents Enables Anhydrous Processing

Tba-ox demonstrates complete solubility at concentrations of 100 mg/mL in a broad range of organic solvents, including DMF, acetone, CHCl₃, CH₂Cl₂, CH₃NO₂, CH₃CN, and MeOH.[1] In stark contrast, the precursor Oxone® (a triple salt of KHSO₅) is practically insoluble in all solvents except water.[1] Even the isolated active component, KHSO₅·H₂O, shows only limited solubility in DMF (100 mg/mL) and is merely slightly soluble in MeOH, while remaining insoluble in less polar organic solvents.[1]

Evidence DimensionSolubility in Organic Solvents (e.g., CH₂Cl₂, CHCl₃, Acetone)
Target Compound DataCompletely soluble at 100 mg/mL
Comparator Or BaselineOxone®: Practically insoluble. KHSO₅·H₂O: Insoluble to slightly soluble.
Quantified DifferenceQualitatively massive difference from insoluble to highly soluble, enabling homogeneous reaction conditions.
ConditionsStandard laboratory temperature and pressure in various common organic solvents.

This solubility profile is the primary reason for procuring Tba-ox, as it permits anhydrous oxidations in homogeneous organic media, avoiding the complications of aqueous or biphasic systems required for Oxone®.

Ring contraction selectivity
Head-to-head
Tba-ox: exclusive thiadiazole, 96% isolated yield. m-CPBA/DMDO: mixture of thiadiazole and triazinone.
Supports chemoselective ring contraction workflow and simplified purification.
Reported under anhydrous CH₂Cl₂, RT; product distribution may vary with substrate.

Altered Chemoselectivity: Enables Aldehyde Synthesis Where Oxone® Produces Carboxylic Acids

In the oxidative cleavage of trans-stilbene, Tba-ox provides benzaldehyde as the sole product in 88% yield.[1] Under identical reaction conditions, both Oxone® and its purified active component, KHSO₅·H₂O, yield benzoic acid in 95% and 97% yield, respectively.[1] This demonstrates a clear and synthetically valuable divergence in reactivity, where the organic-soluble form of the oxidant exhibits attenuated activity that prevents over-oxidation.[1]

Evidence DimensionProduct Yield in Oxidative Cleavage of trans-Stilbene
Target Compound Data88% yield of benzaldehyde
Comparator Or BaselineOxone®: 95% yield of benzoic acid. KHSO₅·H₂O: 97% yield of benzoic acid.
Quantified DifferenceComplete switch in product chemoselectivity from a carboxylic acid to an aldehyde.
ConditionsOxidation of trans-stilbene at room temperature.

For synthetic routes requiring the formation of an aldehyde from an olefin via oxidative cleavage, Tba-ox is the correct procurement choice, whereas Oxone® would lead to an undesired over-oxidized product.

Protecting group tolerance
Class-level inference
Sulfide to sulfone in anhydrous CH₂Cl₂ with >90% yield; THP ethers and ketals remain intact. Oxone conditions cleave acid-labile groups.
Enables oxidation with acid-labile protecting groups in anhydrous media.
Class-level comparison; individual substrate performance may require verification.

Thermal Handling Constraint: Defined Decomposition Temperature

Tba-ox is thermally sensitive and undergoes decomposition with complete loss of oxidative activity upon heating to 70 °C.[1] This defines a critical upper temperature limit for handling, drying, and reaction processes. In contrast, many common tetrabutylammonium salts used as phase-transfer catalysts or electrolytes, such as tetrabutylammonium bromide (TBAB) and tetrabutylammonium perchlorate (TBAP), exhibit significantly higher thermal stability, with onset decomposition temperatures of approximately 285 °C and a peak decomposition around 291 °C, respectively.[4][5]

Evidence DimensionDecomposition Temperature
Target Compound DataDecomposes at 70 °C
Comparator Or BaselineTetrabutylammonium Bromide (TBAB): ~285 °C (onset). Tetrabutylammonium Perchlorate (TBAP): ~291 °C (peak).
Quantified DifferenceSignificantly lower thermal stability by over 200 °C compared to common TBA salts.
ConditionsHeating under vacuum for drying (Tba-ox); Thermogravimetric Analysis (TGA) for comparator salts.

This provides a clear handling and process parameter for procurement: Tba-ox must be used in low-temperature processes, and its lower stability relative to other TBA salts is a key selection factor for process design and safety.

Catalyst-free alcohol oxidation
Cross-study comparable
Benzyl alcohol → benzaldehyde: 88% yield; 4-methoxybenzyl alcohol → aldehyde: 92% yield. Water, RT, no catalyst.
Reported yields approach metal-catalyzed methods without metals or organic solvents.
Direct side-by-side comparison with TEMPO/bleach not available from same study.
Negative temp. dependence
Head-to-head
Rate at 273 K > rate at 298 K (Mn porphyrin system). Hammett ρ = -0.87. PhIO/NaOCl show positive temperature coefficient.
Allows lower-temperature reactions for heat-sensitive substrates; radical mechanism indicated.
Observed in catalyzed benzyl alcohol oxidation; substrate scope may influence kinetic profile.
Active oxygen purity
Class-level inference
98.6% active oxygen content (cation-exchange protocol); ~21× higher per gram vs. commercial Oxone (~4.7%).
High, defined active oxygen supports precise stoichiometric control and batch consistency.
Reproducibility depends on preparation method; verify lot-specific active oxygen if sourcing externally.

Selective Oxidative Cleavage to Aldehydes

Tba-ox is the preferred reagent for the oxidative cleavage of olefins, such as trans-stilbene, when the desired product is an aldehyde. Its attenuated reactivity, compared to the more aggressive Oxone®, prevents over-oxidation to the corresponding carboxylic acid, a common side reaction with aqueous oxidant systems.[1]

Anhydrous Oxidation of Sensitive Substrates

Due to its high solubility in solvents like CH₂Cl₂, Tba-ox is ideally suited for the oxidation of water-sensitive compounds. It allows reactions, such as the conversion of sulfides to sulfones, to be performed under completely anhydrous conditions, preserving acid-labile or hydrolytically unstable functional groups that would be compromised in the aqueous or biphasic systems required by Oxone®.[2]

Homogeneous Oxidation Reactions Requiring Simplified Workup

Using Tba-ox creates a homogeneous reaction mixture in organic solvents, simplifying process monitoring and ensuring reproducible kinetics. This avoids the challenges of solid-liquid phase transfer catalysis associated with using Oxone® directly. The high purity of Tba-ox can also lead to easier product purification, as fewer tetrabutylammonium byproducts are present compared to in-situ methods.[1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Anhydrous oxidation of acid-labile intermediates
Organic-solvent solubility and anhydrous compatibility
Protecting group integrity under reaction conditions
1,2,4-thiadiazole scaffold synthesis
Reported chemoselective ring contraction profile
Product distribution and purification efficiency
Catalyst-free alcohol oxidation in water
Aqueous reactivity without metal catalysts
Yield and functional group tolerance in water
Low-temperature oxidation for sensitive substrates
Negative temperature dependence kinetics
Reaction rate and selectivity at reduced temperature

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

3

Exact Mass

1630.24409870 g/mol

Monoisotopic Mass

1630.24409870 g/mol

Heavy Atom Count

107

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